Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyanophenyl group, and an ester functional group. Its molecular formula is C15H16N2O3, and it has a molecular weight of 272.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a tool for studying biological processes, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action for Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-cyanophenyl)acetate: This compound shares a similar structure but lacks the piperidine ring.
2-(2-Cyanophenyl)-N-phenylacetamide: This compound has a similar cyanophenyl group but differs in its amide functional group.
Uniqueness
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its combination of a piperidine ring, a cyanophenyl group, and an ester functional group. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H16N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-4,7,13H,5-6,8,10H2,1H3 |
InChI Key |
NFYMFVVHBNQWEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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